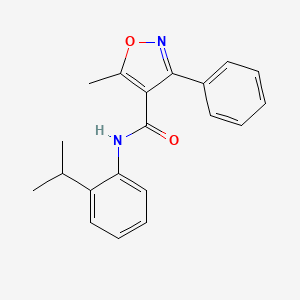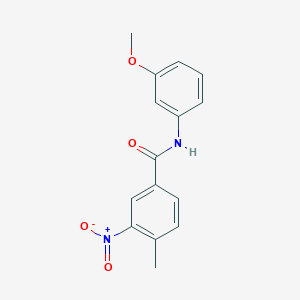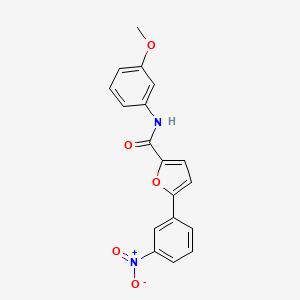
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-294002, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to selectively inhibit phosphoinositide 3-kinase (PI3K) activity. PI3K is a key signaling enzyme that plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used to study the role of PI3K in insulin signaling, neurodegenerative diseases, and inflammation.
Wirkmechanismus
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for downstream signaling. This inhibition leads to a decrease in Akt phosphorylation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to decrease glucose uptake and metabolism in adipocytes. In addition, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, it is important to note that N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may have off-target effects and should be used at appropriate concentrations. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One potential direction is the development of more potent and selective PI3K inhibitors for therapeutic use. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be used to study the role of PI3K in various disease models, such as neurodegenerative diseases and inflammation. Finally, the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
Synthesemethoden
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized by reacting 2-bromoacetophenone with isopropylmagnesium bromide, followed by the reaction of the resulting product with 3-phenyl-5-methylisoxazole-4-carboxylic acid. The final product is obtained by the reaction of the intermediate product with ammonium chloride.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)16-11-7-8-12-17(16)21-20(23)18-14(3)24-22-19(18)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPMMFWDOHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)


![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)